![molecular formula C17H19N3O3S B4284116 4-(2-furoyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4284116.png)
4-(2-furoyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide
Übersicht
Beschreibung
4-(2-furoyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor signaling pathway, which is responsible for the survival and proliferation of B cells. TAK-659 has been found to have potential therapeutic applications in the treatment of various B cell-related diseases, including B-cell malignancies, autoimmune disorders, and chronic inflammatory diseases.
Wirkmechanismus
4-(2-furoyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide works by selectively inhibiting BTK, which is a key enzyme in the B-cell receptor signaling pathway. BTK plays a crucial role in the survival and proliferation of B cells, which are involved in the immune response. By inhibiting BTK, 4-(2-furoyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide can suppress the growth and proliferation of B-cell malignancies and reduce the activation of B cells in autoimmune disorders and chronic inflammatory diseases.
Biochemical and Physiological Effects:
4-(2-furoyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide has been shown to have a range of biochemical and physiological effects in preclinical studies. In addition to its inhibitory effects on BTK, 4-(2-furoyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide has been found to reduce the activation of other enzymes involved in the B-cell receptor signaling pathway, including PI3K and AKT. 4-(2-furoyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide has also been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of autoimmune disorders and chronic inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(2-furoyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide is its high selectivity for BTK, which reduces the risk of off-target effects. 4-(2-furoyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide has also been shown to have good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. However, one limitation of 4-(2-furoyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide is its relatively short half-life, which may require frequent dosing in clinical applications.
Zukünftige Richtungen
There are several potential future directions for the research and development of 4-(2-furoyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide. One area of interest is the potential use of 4-(2-furoyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its efficacy and reduce the risk of resistance. Another area of interest is the development of 4-(2-furoyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide analogs with improved pharmacokinetic properties and selectivity for BTK. Additionally, further studies are needed to evaluate the safety and efficacy of 4-(2-furoyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide in clinical trials for various B cell-related diseases.
In conclusion, 4-(2-furoyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide is a promising small molecule inhibitor with potential therapeutic applications in the treatment of B-cell malignancies, autoimmune disorders, and chronic inflammatory diseases. Its selective inhibition of BTK and other enzymes in the B-cell receptor signaling pathway make it a viable candidate for further research and development.
Wissenschaftliche Forschungsanwendungen
4-(2-furoyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide has been extensively studied in preclinical models for its potential therapeutic applications. In a study conducted on mice, 4-(2-furoyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide was found to be highly effective in inhibiting BTK and suppressing the growth of B-cell lymphoma. 4-(2-furoyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide has also been shown to have potential applications in the treatment of autoimmune disorders such as rheumatoid arthritis and lupus by targeting B-cell activation and proliferation. Additionally, 4-(2-furoyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide has been found to be effective in reducing inflammation and tissue damage in models of chronic inflammatory diseases.
Eigenschaften
IUPAC Name |
4-(furan-2-carbonyl)-N-(3-methylsulfanylphenyl)piperazine-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-24-14-5-2-4-13(12-14)18-17(22)20-9-7-19(8-10-20)16(21)15-6-3-11-23-15/h2-6,11-12H,7-10H2,1H3,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUVZXZDTVEPTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)N2CCN(CC2)C(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.